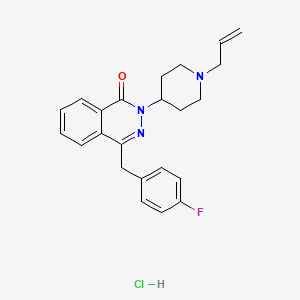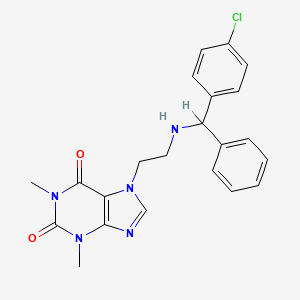
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (±)- is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a purine core substituted with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and dihydro groups. The final step involves the attachment of the 4-chlorophenyl and phenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce fully reduced forms of the compound.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-: Lacks the 4-chlorophenyl and phenylmethyl groups.
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-aminoethyl)-1,3-dimethyl-: Contains an aminoethyl group instead of the substituted phenyl groups.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
110622-80-5 |
|---|---|
分子式 |
C22H22ClN5O2 |
分子量 |
423.9 g/mol |
IUPAC 名称 |
7-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)13-12-24-18(15-6-4-3-5-7-15)16-8-10-17(23)11-9-16/h3-11,14,18,24H,12-13H2,1-2H3 |
InChI 键 |
IVDTZQIYKSKGPZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


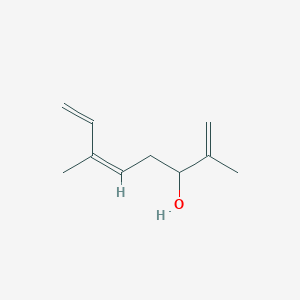
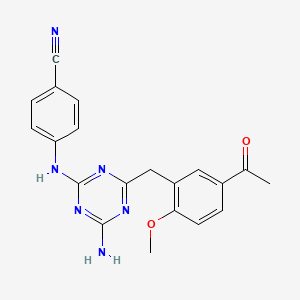

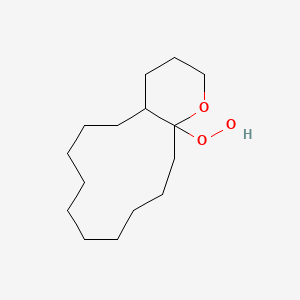
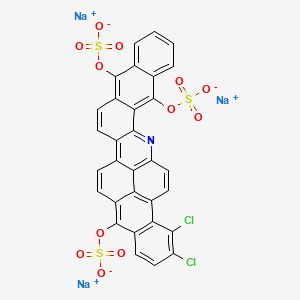
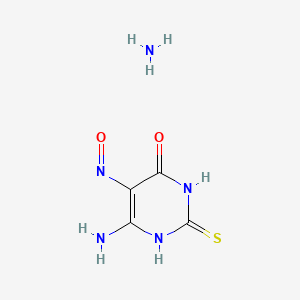
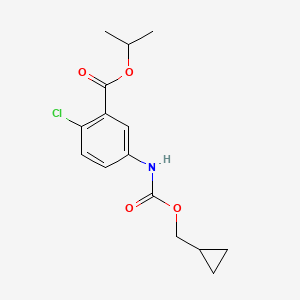
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
